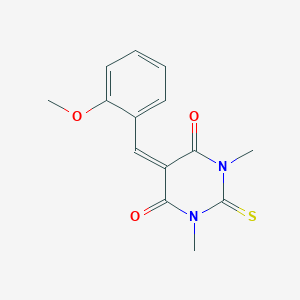
5-(2-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(2-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as MDP-2-P, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
5-(2-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine and other monoamine neurotransmitters. This inhibition leads to an increase in dopamine levels in the brain, which has been associated with improved cognitive function, memory, and mood.
Mechanism of Action
5-(2-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione acts as a reversible inhibitor of MAO-B, binding to the active site of the enzyme and preventing it from breaking down dopamine and other monoamine neurotransmitters. This leads to an increase in dopamine levels in the brain, which has been associated with improved cognitive function, memory, and mood.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels, this compound has been shown to have other biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been found to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
5-(2-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also a potent inhibitor of MAO-B, making it useful for studying the role of dopamine and other monoamine neurotransmitters in the brain. However, there are also some limitations to its use. It has not been extensively studied in vivo, and its effects on other neurotransmitters and physiological systems are not well understood.
Future Directions
There are several future directions for research on 5-(2-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain. Another area of interest is its potential as a cognitive enhancer, particularly in the elderly or those with cognitive impairments. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Synthesis Methods
5-(2-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is synthesized through a multi-step process that involves the condensation of 2-methoxybenzaldehyde and acetone to form 2-methoxy-1,3-diphenylpropan-1-one. This intermediate is then reacted with thiourea to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
properties
IUPAC Name |
5-[(2-methoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-15-12(17)10(13(18)16(2)14(15)20)8-9-6-4-5-7-11(9)19-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFKDGYJASXXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OC)C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5804764.png)
![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)


![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B5804793.png)
![3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5804799.png)
![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5804811.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5804814.png)
![1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5804825.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide](/img/structure/B5804850.png)